

Application Notes and Protocols for BDP FL in Fluorescence Microscopy

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Compound of Interest

Compound Name: DOPE-PEG-BDP FL,MW 5000

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL (Borondipyrromethene FL) is a bright and highly photostable green fluorescent dye that serves as an excellent alternative to traditional fluorophores like fluorescein.[1][2] Its superior photostability makes it particularly well-suited for demanding applications such as live-cell imaging and high-resolution microscopy, where prolonged or intense illumination is required.[1] BDP FL exhibits a high fluorescence quantum yield and a large extinction coefficient, contributing to its exceptional brightness.[3][4] Furthermore, its fluorescence is relatively insensitive to pH and solvent polarity.[4][5] These properties make BDP FL a robust and reliable tool for a wide range of fluorescence microscopy applications.

Spectral Properties and Quantitative Data

BDP FL is optimally excited by the 488 nm laser line and possesses a narrow emission spectrum, which enhances its brightness, especially when using monochromator-based instruments.[3] The key spectral and photophysical properties of BDP FL are summarized in the table below for easy reference and comparison.



Property	Value	Reference
Maximum Excitation Wavelength (λex)	502-503 nm	[3][6]
Maximum Emission Wavelength (λem)	509-511 nm	[3][6]
Molar Extinction Coefficient (ϵ)	92,000 cm ⁻¹ M ⁻¹	[3]
Fluorescence Quantum Yield (Φ)	0.97	[3]
Recommended Laser Line	488 nm	[7][8][9]
Common Filter Set	FITC/GFP/Cy2/Alexa Fluor 488	[10][11]

Experimental Protocols

Below are detailed protocols for staining both live and fixed cells with BDP FL for fluorescence microscopy.

Protocol 1: Staining of Live Cells

This protocol is suitable for imaging dynamic processes within living cells.

Materials:

- BDP FL derivative (e.g., BDP FL NHS ester for protein labeling, or a cell-permeant BDP FL probe)
- Dimethyl sulfoxide (DMSO) for stock solution
- Phosphate-buffered saline (PBS) or other appropriate cell culture medium
- · Cells cultured on coverslips or in imaging dishes
- Incubator (37°C, 5% CO₂)



Procedure:

- Prepare Stock Solution: Prepare a 1-5 mM stock solution of the BDP FL derivative in highquality, anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.
- Prepare Staining Solution: On the day of the experiment, dilute the BDP FL stock solution in pre-warmed cell culture medium or PBS to a final working concentration. The optimal concentration typically ranges from 0.1 to 2 μM and should be determined empirically for your specific cell type and application.[12]
- Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with prewarmed PBS. c. Add the BDP FL staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[12][13]
- Wash: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound dye.[12]
- Imaging: Immediately proceed with imaging the cells using a fluorescence microscope equipped with a 488 nm laser line and a standard FITC or GFP filter set.

Protocol 2: Staining of Fixed Cells

This protocol is ideal for high-resolution imaging of cellular structures.

Materials:

- · BDP FL derivative
- DMSO
- PBS
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) optional, for intracellular targets
- Mounting medium with an anti-fade reagent



Coverslips and microscope slides

Procedure:

- Cell Fixation: a. Wash cells cultured on coverslips twice with PBS. b. Fix the cells with 4%
 PFA in PBS for 15 minutes at room temperature.[12] c. Wash the cells three times with PBS
 for 5 minutes each.
- Permeabilization (Optional): If targeting intracellular structures, incubate the fixed cells with a permeabilization buffer for 10-15 minutes at room temperature. Wash three times with PBS.
- Staining: a. Prepare a BDP FL working solution with a concentration typically ranging from 0.5 to 5 μ M in PBS.[12] b. Incubate the cells with the staining solution for 20-60 minutes at room temperature in the dark.[12]
- Wash: Wash the cells three times with PBS for 5 minutes each to remove excess dye.
- Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent to preserve the fluorescence signal.
- Imaging: Image the slides using a fluorescence microscope with the appropriate settings for BDP FL (488 nm excitation, FITC/GFP filter set).

Microscopy Settings

Excitation:

Use a 488 nm laser line for optimal excitation of BDP FL.

Filter Sets:

 A standard FITC (fluorescein isothiocyanate), GFP (green fluorescent protein), or equivalent filter set is recommended. These typically consist of:

Excitation Filter: ~470/40 nm

Dichroic Mirror: ~495 nm cutoff



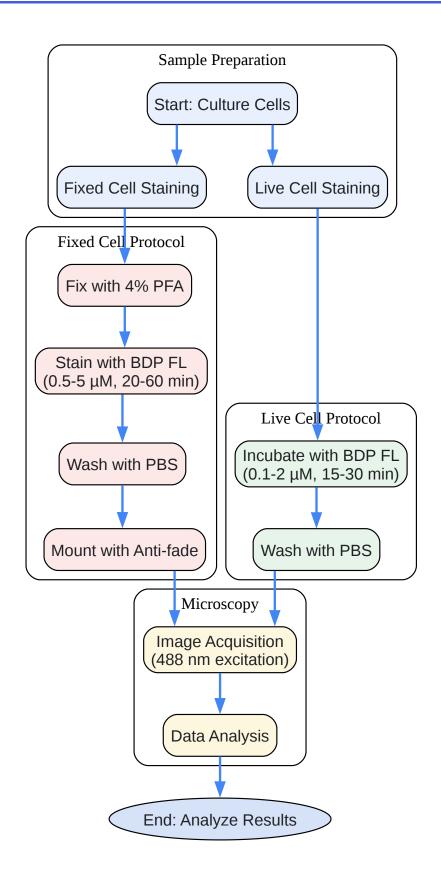
Emission Filter: ~525/50 nm

Detector Settings:

 Adjust the detector gain and exposure time to achieve a good signal-to-noise ratio without saturating the detector. Given the high photostability of BDP FL, longer exposure times can be used compared to more photolabile dyes like fluorescein.

Diagrams

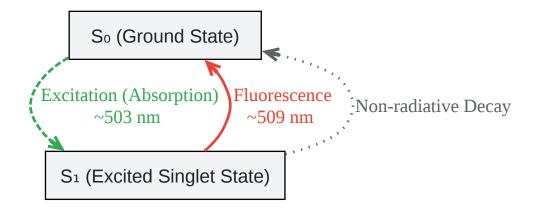




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Caption: Experimental workflow for BDP FL fluorescence microscopy.





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